Ofloxacin O-glucuronide
Description
Contextualization as a Phase II Metabolite of Ofloxacin (B1677185)
The biotransformation of foreign compounds (xenobiotics) like the fluoroquinolone antibiotic ofloxacin involves two main phases of metabolic reactions. Phase I reactions typically introduce or expose functional groups on the parent drug molecule. Phase II reactions then conjugate these modified compounds with endogenous molecules, a process that generally increases their water-solubility and facilitates their removal from the body. nih.gov
Ofloxacin O-glucuronide is a recognized Phase II metabolite of ofloxacin. ontosight.ai It is formed when a molecule of glucuronic acid is attached to the ofloxacin structure. ontosight.ai This metabolic conversion primarily occurs in the liver. researchgate.net While ofloxacin is largely excreted from the body unchanged, a small portion undergoes metabolism, yielding this compound and another metabolite, ofloxacin N-oxide. wikipedia.orgfda.gov Studies in rats, dogs, and monkeys have identified the ester glucuronide of ofloxacin as a metabolite. nih.gov
The formation of this compound is a crucial aspect of ofloxacin's pharmacokinetic profile, influencing how the drug is processed and eliminated. Research has shown stereoselective differences in this process; in rats, the S-(-)-enantiomer of ofloxacin is more readily converted to the ester glucuronide than the R-(+)-enantiomer. tandfonline.com
Overview of Glucuronidation in Fluoroquinolone Biotransformation
Glucuronidation is a significant Phase II metabolic pathway for many drugs, including various fluoroquinolone antibiotics. nih.govnih.gov This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). ontosight.ainih.gov For fluoroquinolones, the carboxyl group at position 3 is a common site for glucuronidation. mdpi.com
The extent of biotransformation varies among different fluoroquinolones. Ofloxacin, for instance, undergoes limited metabolism compared to other drugs in its class. nih.gov The addition of the glucuronic acid moiety increases the polarity of the fluoroquinolone molecule, making it more water-soluble and thus more easily excreted, primarily via the kidneys. ontosight.aiptfarm.pl The resulting glucuronide conjugates are generally considered to be microbiologically less active than the parent compounds. nih.gov
Research into the specific UGT enzymes involved has shown that UGT1A1, 1A3, and 1A9 are implicated in the glucuronidation of several fluoroquinolones in human liver microsomes. nih.gov For example, moxifloxacin (B1663623) is predominantly glucuronidated by UGT1A1, while grepafloxacin (B42181) is mainly metabolized by UGT1A9. nih.gov
Data on Ofloxacin and its Metabolites
The following table summarizes the key compounds involved in the metabolism of ofloxacin.
| Compound Name | Chemical Class | Role in Metabolism |
| Ofloxacin | Fluoroquinolone Antibiotic | Parent drug undergoing metabolism. nih.gov |
| This compound | Phase II Metabolite | An ester glucuronide conjugate of ofloxacin. ontosight.ainih.gov |
| Desmethyl ofloxacin | Metabolite | A metabolite formed through N-demethylation. nih.govcaymanchem.com |
| Ofloxacin N-oxide | Metabolite | A metabolite formed through N-oxidation. nih.gov |
Metabolic Pathways of Ofloxacin
This table outlines the primary metabolic reactions that ofloxacin undergoes.
| Metabolic Pathway | Description | Resulting Metabolite(s) |
| O-acyl Glucuronidation | Conjugation with glucuronic acid at the carboxyl group. | This compound nih.gov |
| N-demethylation | Removal of a methyl group from the piperazinyl moiety. | Desmethyl ofloxacin nih.gov |
| N-oxidation | Addition of an oxygen atom to a nitrogen on the piperazinyl ring. | Ofloxacin N-oxide nih.gov |
Structure
3D Structure
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O10/c1-10-9-36-20-14-11(7-13(25)15(20)27-5-3-26(2)4-6-27)16(29)12(8-28(10)14)23(35)38-24-19(32)17(30)18(31)21(37-24)22(33)34/h7-8,10,17-19,21,24,30-32H,3-6,9H2,1-2H3,(H,33,34)/t10?,17-,18-,19+,21-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACUZKDACXKMSN-JSQDKGSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40238082 | |
| Record name | Ofloxacin O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90293-81-5 | |
| Record name | Ofloxacin O-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090293815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ofloxacin O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Formation and Enzymology of Ofloxacin O Glucuronide
Glucuronidation Pathway for Ofloxacin (B1677185)
Glucuronidation is the most prevalent conjugation reaction in drug metabolism. taylorandfrancis.com It involves the transfer of a glucuronic acid moiety from a high-energy donor molecule to a substrate, a reaction that significantly alters the substrate's polarity and biological activity. wikipedia.orgnih.gov
The formation of Ofloxacin O-glucuronide follows the O-acyl glucuronidation pathway, a major metabolic route for drugs containing a carboxylic acid group. nih.gov The process occurs in two primary steps: pharmacy180.com
Synthesis of the Co-substrate : The activated form of glucuronic acid, uridine-5'-diphospho-α-D-glucuronic acid (UDPGA), is synthesized from D-glucose. pharmacy180.com UDPGA serves as the donor of the glucuronyl moiety in the conjugation reaction. pharmacy180.com
Enzymatic Transfer : The UGT enzyme catalyzes the transfer of the glucuronyl group from UDPGA to the ofloxacin molecule. wikipedia.orgpharmacy180.com This reaction involves the addition of the glucuronic acid component to the drug, resulting in a more polar and water-soluble glucuronide conjugate that is more easily eliminated from the body through urine or feces. wikipedia.org The resulting conjugate is specifically an O-acyl glucuronide, characterized by an ester linkage.
This biotransformation is a key detoxification pathway, converting lipophilic compounds into hydrophilic metabolites. uniprot.orgnih.gov
For ofloxacin and other fluoroquinolones, the site of glucuronic acid conjugation is the carboxylic acid group. nih.govnih.gov This specific type of conjugation, where the glucuronic acid is attached to a carboxyl functional group, forms an ester linkage, defining the metabolite as an acyl glucuronide. nih.govarkat-usa.org This targeted action on the carboxylic acid moiety is a well-established metabolic pathway for this class of antibiotics. nih.gov
UDP-Glucuronosyltransferase (UGT) Enzymes in Ofloxacin Glucuronidation
The UGT enzyme superfamily is responsible for the glucuronidation of a vast array of substances, including drugs, environmental toxins, and endogenous compounds like bilirubin (B190676). nih.govmedlineplus.gov These enzymes are primarily located in the liver, the main site of drug metabolism, but are also found in other tissues. wikipedia.orgnih.govnih.gov
While direct studies on ofloxacin are limited, research on structurally related fluoroquinolones has identified several UGT isoforms responsible for their glucuronidation. The UGT1A subfamily, in particular, has been shown to be heavily involved. nih.gov
Studies using human liver microsomes and recombinant UGT enzymes have demonstrated that multiple isoforms within the UGT1A subfamily catalyze the acyl glucuronidation of fluoroquinolones. nih.gov Specifically, UGT1A1, UGT1A3, UGT1A7, and UGT1A9 have been identified as key catalysts in the metabolism of compounds like levofloxacin (B1675101) (an isomer of ofloxacin), grepafloxacin (B42181), moxifloxacin (B1663623), and sitafloxacin (B179971). nih.gov Research indicates that moxifloxacin and sitafloxacin are predominantly glucuronidated by UGT1A1, while grepafloxacin is mainly metabolized by UGT1A9. nih.gov The involvement of these specific isoforms highlights the UGT1A subfamily's crucial role in the clearance of fluoroquinolone antibiotics. nih.govnih.gov
| Fluoroquinolone | Catalytic UGT1A Isoforms Identified | Predominant Isoform(s) |
|---|---|---|
| Levofloxacin (LVFX) | UGT1A1, UGT1A3, UGT1A9 | N/A |
| Grepafloxacin (GPFX) | UGT1A1, UGT1A3, UGT1A9 | UGT1A9 |
| Moxifloxacin (MFLX) | UGT1A1, UGT1A3, UGT1A9 | UGT1A1 |
| Sitafloxacin (STFX) | UGT1A1, UGT1A3, UGT1A9 | UGT1A1 |
The contribution of UGT enzymes to drug metabolism can vary significantly between species. nih.govresearchgate.net In the case of ofloxacin, stereoselective glucuronidation has been demonstrated in vitro using rat liver microsomes. nih.gov Ofloxacin is a racemic mixture of two enantiomers, the pharmacologically active S-(-)-ofloxacin (levofloxacin) and R-(+)-ofloxacin. nih.gov
A study revealed that in rats, the formation of S-(-)-Ofloxacin glucuronide was approximately seven times greater than that of R-(+)-Ofloxacin glucuronide. nih.gov This difference was attributed to a significantly higher maximal reaction velocity (Vmax) for the S-(-) enantiomer, as the Michaelis-Menten constant (Km) values were similar for both. nih.gov The intrinsic clearance (Vmax/Km) for the glucuronidation of S-(-)-Ofloxacin was eightfold greater than for the R-(+) enantiomer, indicating a more efficient metabolic clearance of the S-(-) form via this pathway in rats. nih.gov Furthermore, the R-(+)-enantiomer was found to competitively inhibit the glucuronidation of the S-(-)-enantiomer in vitro. nih.gov
| Enantiomer | Km (mM) | Vmax (nmol/mg protein/min) | Intrinsic Clearance (Vmax/Km) (μl/mg protein/min) |
|---|---|---|---|
| S-(-)-Ofloxacin | 2.20 ± 0.31 | 0.51 ± 0.03 | 0.23 |
| R-(+)-Ofloxacin | 2.52 ± 0.60 | 0.07 ± 0.01 | 0.03 |
In Vitro Enzyme Kinetics of Ofloxacin Glucuronidation
The process of ofloxacin glucuronidation, a key metabolic pathway, has been characterized through in vitro studies utilizing rat liver microsomes. These investigations reveal that the enzymatic conjugation of ofloxacin to form this compound follows established kinetic principles, demonstrating stereoselectivity in the process.
Research conducted on rat liver microsomes has confirmed that the glucuronidation of ofloxacin adheres to Michaelis-Menten kinetics. nih.gov This model describes the relationship between the concentration of the substrate (ofloxacin) and the rate of the enzymatic reaction, indicating that the process is saturable at high substrate concentrations. nih.gov
The glucuronidation of ofloxacin is stereoselective, meaning the two optical isomers (enantiomers) of the drug, S-(-)-ofloxacin and R-(+)-ofloxacin, are metabolized at different rates. nih.gov While there is little to no significant difference in the apparent Michaelis constant (Km) values for the two enantiomers, indicating similar binding affinities to the UDP-glucuronosyltransferase (UGT) enzymes, the maximum velocity (Vmax) of the reaction differs substantially. nih.gov
Specifically, the formation of S-(-)-Ofloxacin glucuronide occurs at a much higher rate than that of its R-(+) counterpart. nih.gov Consequently, the efficiency of glucuronidation, represented by the Vmax/Km ratio, is approximately eight times greater for the S-(-)-ofloxacin enantiomer compared to the R-(+)-ofloxacin enantiomer. nih.gov
Table 1: Comparative Kinetic Parameters for Ofloxacin Enantiomer Glucuronidation
| Parameter | S-(-)-Ofloxacin | R-(+)-Ofloxacin |
|---|---|---|
| Apparent Km | Similar affinity | Similar affinity |
| Vmax/Km Ratio | ~8-fold higher | Baseline |
This table illustrates the relative kinetic values for the glucuronidation of ofloxacin enantiomers in rat liver microsomes as reported by Okazaki et al. (1991). nih.gov
Intrinsic clearance (CLint), a measure of the metabolic capacity of the liver for a specific substrate, is calculated as the ratio of Vmax to Km. Based on the kinetic data from in vitro studies, the intrinsic clearance for the glucuronidation of S-(-)-ofloxacin is significantly higher than that for R-(+)-ofloxacin. The eight-fold greater Vmax/Km value for the S-(-) enantiomer directly translates to an eight-fold higher intrinsic clearance for this isomer via the glucuronidation pathway in this experimental system. nih.gov
Enzyme Inhibition Studies
In vitro studies have also explored the potential for competitive interactions between the ofloxacin enantiomers during their metabolic processing. These experiments show that the R-(+)-ofloxacin enantiomer can act as a competitive inhibitor of the glucuronidation of the more rapidly metabolized S-(-)-ofloxacin enantiomer. nih.gov
The inhibition constant (Ki) for this interaction has been determined, providing a quantitative measure of the inhibitory potency of the R-(+) isomer. This finding suggests that the presence of R-(+)-ofloxacin can reduce the rate of metabolic clearance of S-(-)-ofloxacin through the glucuronidation pathway. nih.gov
Table 2: Enzyme Inhibition Data for Ofloxacin Glucuronidation
| Inhibitor | Substrate | Inhibition Type | Ki Value |
|---|
This table details the inhibitory effect of the R-(+) enantiomer on the glucuronidation of the S-(-) enantiomer in rat liver microsomes. nih.gov
Compound Reference Table
| Compound Name |
|---|
| This compound |
| Ofloxacin |
| S-(-)-Ofloxacin |
| R-(+)-Ofloxacin |
| S-(-)-Ofloxacin glucuronide |
Stereochemical Aspects of Ofloxacin Glucuronidation
Enantioselective Metabolic Disposition of Ofloxacin (B1677185) Isomers
The metabolic disposition of ofloxacin isomers is enantioselective, meaning the two enantiomers are processed and eliminated by the body at different rates and through potentially different pathways. researchgate.net Studies in both humans and rats have demonstrated these differences.
In humans, following the oral administration of racemic ofloxacin, the serum concentration ratio of the S-(-) to R-(+) enantiomer increases over time. nih.gov For instance, the S/R ratio was observed to be 1.01 at 2 hours and rose to 1.31 at 24 hours post-administration. nih.gov This is accompanied by a significantly longer terminal elimination half-life for S-(-)-ofloxacin (6.9 hours) compared to the R-(+) enantiomer (6.3 hours). nih.govconsensus.app The area under the concentration-time curve (AUC) for S-(-)-ofloxacin is also greater than that for the R-(+) enantiomer. nih.gov These differences in human pharmacokinetics are thought to be partly due to variations in renal excretion. consensus.appnih.gov
In rats, the stereoselective disposition is even more pronounced. After oral administration, the S-(-)-isomer is eliminated from the blood much more rapidly than the R-(+)-isomer. nih.gov Consequently, the half-life and AUC values for R-(+)-ofloxacin are greater than those for S-(-)-ofloxacin in this species. nih.gov A key factor in this difference is the stereoselective glucuronidation of the S-(-)-enantiomer, leading to significant differences in biliary excretion. nih.gov
Stereoselective Formation of Ofloxacin O-Glucuronide
The formation of this compound, a major metabolite, is a highly stereoselective process. This has been demonstrated in both in vivo and in vitro studies. The glucuronidation process preferentially targets the S-(-)-enantiomer of ofloxacin.
In rats, the excretion of ofloxacin as ester glucuronides in bile is markedly different for the two enantiomers. Following oral administration, 31.3% of the S-(-)-ofloxacin dose was excreted in the bile as its ester glucuronide within 8 hours, compared to only 7.4% of the R-(+)-ofloxacin dose. nih.gov This finding points to a significant stereoselective glucuronidation of S-(-)-ofloxacin. nih.gov The metabolite pattern in both serum and urine of rats also shows a predominance of the ester glucuronide of S-(-)-ofloxacin over that of the R-(+)-enantiomer. nih.gov
In vitro studies using rat liver microsomes have elucidated the kinetic basis for the stereoselective glucuronidation of ofloxacin. The formation of ofloxacin glucuronide follows Michaelis-Menten kinetics. nih.gov These studies have revealed that the rate of glucuronide production is substantially higher for the S-(-)-enantiomer.
The production of S-(-)-ofloxacin glucuronide was found to be 7-fold greater than that of R-(+)-ofloxacin glucuronide. nih.gov This difference is primarily attributed to a higher maximum velocity (Vmax) of the reaction for the S-(-)-enantiomer, as there is little to no difference in the Michaelis constant (KM) values between the two enantiomers. nih.gov The intrinsic clearance (Vmax/KM) for the formation of the S-(-)-ofloxacin glucuronide was 8-fold greater than that for the R-(+)-ofloxacin conjugate, underscoring the profound stereoselectivity of this metabolic pathway. nih.gov
Kinetic Parameters of Ofloxacin Enantiomer Glucuronidation in Rat Liver Microsomes
| Enantiomer | Vmax (nmol/mg protein/min) | KM (mM) | Vmax/KM (μL/mg protein/min) |
|---|---|---|---|
| S-(-)-Ofloxacin | Data not explicitly provided in search results | Data not explicitly provided in search results | 8-fold greater than R-(+)-Ofloxacin |
| R-(+)-Ofloxacin | Data not explicitly provided in search results | Data not explicitly provided in search results | - |
In Vitro Enantiomeric Inhibition During Glucuronidation
Further investigation into the stereoselective glucuronidation of ofloxacin has revealed competitive inhibition between the enantiomers. In vitro studies have shown that the R-(+)-enantiomer can inhibit the glucuronidation of the S-(-)-enantiomer.
Specifically, R-(+)-ofloxacin acts as a competitive inhibitor of S-(-)-ofloxacin glucuronidation in rat liver microsomes, with a reported inhibition constant (Ki) value of 2.92 mM. nih.gov This competitive interaction is also supported by in vivo observations in rats, where the administration of racemic ofloxacin resulted in higher serum concentrations of S-(-)-ofloxacin compared to when the same dose of S-(-)-ofloxacin was administered alone. nih.gov This suggests that the presence of R-(+)-ofloxacin competes with S-(-)-ofloxacin for the glucuronidation enzymes in vivo, leading to a decreased metabolic clearance of the S-(-)-enantiomer. nih.gov
Disposition and Elimination Pathways of Ofloxacin O Glucuronide
Biliary Excretion of Ofloxacin (B1677185) O-Glucuronide
Biliary excretion is a notable route for the elimination of Ofloxacin O-glucuronide. This process is influenced by stereoselectivity, with different isomers of ofloxacin undergoing glucuronidation and subsequent biliary excretion at different rates.
Research in animal models provides quantitative insights into the biliary excretion of ofloxacin glucuronides. A study in rats demonstrated a significant difference in the biliary excretion of the glucuronide conjugates of the S-(-) and R-(+) enantiomers of ofloxacin. nih.gov After oral administration, 31.3% of the S-(-)-ofloxacin dose was excreted in the bile as its ester glucuronide over 8 hours, whereas only 7.4% of the R-(+)-ofloxacin dose was eliminated via this pathway in the same timeframe. nih.gov This suggests that the S-(-)-isomer is more readily glucuronidated and excreted into the bile. nih.gov
Biliary Excretion of Ofloxacin and its Glucuronide
| Compound | Species | Parameter | Value | Note |
|---|---|---|---|---|
| S-(-)-Ofloxacin O-glucuronide | Rat | % of dose in bile (8h) | 31.3% | Oral administration nih.gov |
| R-(+)-Ofloxacin O-glucuronide | Rat | % of dose in bile (8h) | 7.4% | Oral administration nih.gov |
| Ofloxacin (parent drug) | Rabbit | Biliary Clearance (% of total) | 2.3% | Intravenous injection nih.gov |
| Ofloxacin (parent drug) | Human | Mean Peak Bile Concentration | 6.5 - 12.0 mg/L | Post-cholecystectomy patients nih.gov |
Urinary Excretion of this compound
The primary route of elimination for ofloxacin is through the kidneys, with a significant portion of the drug excreted unchanged in the urine. drugbank.com Between 65% and 80% of an orally administered dose of ofloxacin is recovered in the urine as the parent compound within 48 hours. drugbank.com
While the urinary excretion of the parent drug is well-documented, specific quantitative data on the urinary excretion of this compound in humans is limited. Studies on the metabolism of ofloxacin have identified other metabolites in human urine, such as desmethyl ofloxacin and ofloxacin N-oxide. One study noted that the urinary excretion of S-configured metabolites, particularly S-desmethyl ofloxacin, was significantly lower than that of the R-enantiomers. scielo.br This same study indicated a more predominant presence of the ester glucuronide of S-(-)-ofloxacin in the urine of rats compared to the R-(+)-isomer, though a quantitative value was not provided. nih.gov The substantial excretion of unchanged ofloxacin suggests that glucuronidation is a less prominent pathway in its renal elimination.
Role of Drug Transporters in Glucuronide Efflux
The transport of glucuronide conjugates, such as this compound, across cellular membranes is a critical step in their elimination. Due to their increased hydrophilicity, these metabolites require the assistance of specific efflux transporter proteins.
Multidrug resistance-associated proteins (MRPs), a family of ATP-binding cassette (ABC) transporters, play a significant role in the efflux of glucuronide conjugates from cells. These transporters are located on the apical and basolateral membranes of various tissues, including the liver, kidneys, and intestines.
MRP1 (ABCC1): This transporter is widely distributed and is involved in the efflux of a broad range of compounds, including glucuronide conjugates, from cells into the interstitial space.
MRP2 (ABCC2): Primarily located on the apical membrane of hepatocytes, MRP2 is crucial for the secretion of glucuronidated compounds, such as bilirubin (B190676) glucuronide, into the bile. It also contributes to the efflux of drug glucuronides from the liver into the bile for elimination.
MRP3 (ABCC3): Found on the basolateral membrane of hepatocytes, MRP3 transports glucuronide conjugates from the liver back into the bloodstream, facilitating their subsequent renal elimination.
MRP4 (ABCC4): Similar to MRP3, MRP4 is located on the basolateral membrane of hepatocytes and the apical membrane of renal proximal tubule cells, where it mediates the efflux of glucuronides into the blood and urine, respectively.
The coordinated action of these MRP transporters facilitates the movement of hydrophilic glucuronide metabolites out of the cells where they are formed, directing them towards either biliary or urinary excretion pathways.
Enterohepatic Recycling Considerations for Glucuronides
Enterohepatic recycling is a process where compounds excreted in the bile are reabsorbed in the intestine and returned to the liver via the portal circulation. This process can significantly prolong the half-life of a drug in the body.
For glucuronide conjugates, enterohepatic recycling involves a crucial step of deconjugation. Once this compound is excreted into the bile and enters the intestinal lumen, it is not readily reabsorbed due to its polarity. However, bacteria residing in the gut, particularly in the lower small intestine and colon, produce enzymes called β-glucuronidases. These enzymes can hydrolyze the glucuronide conjugate, releasing the parent ofloxacin. The more lipophilic parent drug can then be reabsorbed across the intestinal wall and re-enter the systemic circulation, where it can once again undergo metabolism in the liver and be excreted. This cycle of biliary excretion, deconjugation, and reabsorption can lead to a secondary peak in the plasma concentration-time profile of the parent drug and extend its duration of action.
Analytical Methodologies for Ofloxacin O Glucuronide Characterization and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatography is the cornerstone for isolating and analyzing Ofloxacin (B1677185) O-glucuronide from complex biological matrices. High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-high performance liquid chromatography (UHPLC), are the predominant techniques employed for this purpose, offering the necessary resolution and efficiency.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely adopted method for the analysis of ofloxacin and its metabolites. sigmaaldrich.com The technique's versatility allows for various separation modes, which are critical for distinguishing the polar glucuronide conjugate from the parent drug and other related substances.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary modality for the analysis of ofloxacin and is adaptable for its metabolites. researchgate.netresearchgate.net In this technique, a non-polar stationary phase, typically C8 or C18 silica, is used with a polar mobile phase. ijpsonline.comjournals.cz The separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase. Ofloxacin O-glucuronide, being significantly more polar than ofloxacin due to the addition of the glucuronic acid moiety, will elute much earlier from the column under typical RP-HPLC conditions.
Method parameters are optimized to achieve resolution between the parent drug, the glucuronide, and other potential metabolites like desmethyl ofloxacin and ofloxacin N-oxide. nih.gov Gradient elution, where the mobile phase composition is changed over time to increase its organic solvent content, is often employed to ensure that the more retained parent drug is eluted in a reasonable time after the polar glucuronide has passed through the column. researchgate.net
Table 1: Example RP-HPLC Parameters for Ofloxacin Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Polaris C18 (150 x 4.6 mm, 5 µm) | scholarsresearchlibrary.com |
| Mobile Phase | Buffer (0.01 M ammonium (B1175870) acetate, pH 3) and Acetonitrile (80:20 v/v) | scholarsresearchlibrary.com |
| Flow Rate | 1.0 mL/min | ijpsonline.comscholarsresearchlibrary.com |
| Detection | UV at 294 nm | scholarsresearchlibrary.com |
Chiral Ligand-Exchange HPLC for Enantiomer Analysis
The metabolism of ofloxacin, a racemic mixture of S-(-)-ofloxacin (levofloxacin) and R-(+)-ofloxacin, can be stereoselective. Research in rats has demonstrated that the formation of the ester glucuronide of S-(-)-ofloxacin is more predominant than that of the R-(+)-enantiomer. nih.gov This stereoselective glucuronidation necessitates the use of chiral chromatography to accurately study the metabolic fate of each enantiomer. nih.gov
Chiral ligand-exchange HPLC is a powerful technique developed to resolve the enantiomers of ofloxacin and to investigate the stereoselectivity of its metabolic processes, including glucuronidation. researchgate.net This method typically utilizes a conventional C18 stationary phase, where the chirality is introduced via the mobile phase. researchgate.netnih.gov The mobile phase contains a chiral ligand, such as an amino acid (e.g., L-phenylalanine or L-isoleucine), and a metal ion, commonly copper(II) sulfate (B86663) (CuSO₄). researchgate.netnih.gov The enantiomers of ofloxacin form transient diastereomeric complexes with the chiral ligand and metal ion, which have different stabilities and thus different retention times on the column, allowing for their separation. researchgate.net By monitoring the depletion of each parent enantiomer in in-vitro systems like microsomal incubates, the stereoselective rate of glucuronide formation can be determined. researchgate.net
Table 2: Chiral Ligand-Exchange HPLC Conditions for Ofloxacin Enantiomers
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 Stationary Phase | researchgate.net |
| Mobile Phase | Methanol (B129727)/Water (20:80, v/v) containing 2.5 mM L-isoleucine and 0.6 mM Cu²⁺ | researchgate.net |
| Chiral Additive | L-phenylalanine (6 mM) and CuSO₄ (3 mM) in water; mixed with methanol (86:14) | researchgate.net |
| Flow Rate | 0.5 mL/min | rsc.org |
| Detection | Fluorescence (Excitation: 330 nm, Emission: 505 nm) | researchgate.net |
Ultra-High Performance Liquid Chromatography (UHPLC)
UHPLC represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to provide faster analysis times, greater resolution, and higher sensitivity. nih.gov This technique is well-suited for the rapid analysis of ofloxacin in biological fluids and can be applied to its metabolites. nih.gov The high efficiency of UHPLC is particularly advantageous when dealing with complex matrices like plasma or urine, allowing for better separation of the target analyte from endogenous interferences. sigmaaldrich.com A validated UHPLC method for levofloxacin (B1675101) (the S-enantiomer of ofloxacin) demonstrates the applicability of this technique for quantifying the parent drug, which is the foundation for developing methods for its glucuronidated metabolite. unito.it
Mass Spectrometric Techniques for Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for the structural confirmation and sensitive quantification of drug metabolites. When coupled with liquid chromatography, it provides a robust platform for analyzing this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the powerful separation capabilities of HPLC or UHPLC with the high selectivity and sensitivity of mass spectrometry. nih.govjbclinpharm.org This hyphenated technique is the definitive method for the identification and quantification of this compound in biological samples. researchgate.net
For identification, the mass spectrometer measures the mass-to-charge ratio (m/z) of the metabolite. The formation of a glucuronide conjugate involves the addition of a glucuronic acid moiety (C₆H₈O₆), which corresponds to a mass increase of 176.12 Da. Therefore, the protonated molecule of this compound would be expected at an m/z of 538.2 (Ofloxacin's monoisotopic mass of 361.14 + 176.12 + H⁺).
For quantification, tandem mass spectrometry (MS/MS) is typically used in a mode called multiple reaction monitoring (MRM). nih.gov In this approach, the precursor ion (the m/z of the this compound) is selected and fragmented, and a specific product ion is monitored. This process is highly selective and significantly reduces background noise, enabling very low limits of quantification. nih.gov While specific MRM transitions for this compound are not detailed in the provided literature, a general approach would involve monitoring the transition from the precursor ion (m/z 538.2) to a characteristic product ion, which is often the aglycone (ofloxacin, m/z 362.1). researchgate.net
Sample preparation for LC-MS analysis often involves protein precipitation, a simple and effective method to remove the bulk of proteins from plasma samples before injection. nih.gov
Table 3: Representative LC-MS Parameters for Ofloxacin Analysis (Adaptable for Glucuronide)
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography | UPLC BEH C18 Shield Column (150 × 2.1 mm, 1.7 µm) | nih.gov |
| Mobile Phase | Water with 0.1% Formic Acid : Acetonitrile with 0.1% Formic Acid (Gradient) | nih.govnih.gov |
| Ionization | Electrospray Ionization (ESI), Positive Mode | nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |
| Sample Preparation | Protein Precipitation with Acetonitrile | nih.gov |
Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and selective quantification of this compound. This technique offers high specificity by monitoring specific precursor-to-product ion transitions, a process known as Multiple Reaction Monitoring (MRM). For ofloxacin analysis, positive electrospray ionization (ESI+) is typically employed due to the presence of nitrogen atoms that are readily protonated. jlu.edu.cnnih.gov
In the absence of a commercially available standard for this compound, the MRM transitions would be theoretically determined based on the structure. The precursor ion would be the protonated molecule [M+H]⁺ of this compound (C₂₄H₂₈FN₃O₁₀, molecular weight 537.5 g/mol ), which is m/z 538. The most predictable and common fragmentation of a glucuronide conjugate is the cleavage of the glycosidic bond, resulting in the loss of the glucuronic acid moiety (176 Da). This would yield the protonated ofloxacin aglycone at m/z 362. Therefore, a primary MRM transition for this compound would be 538 → 362. Further fragmentation of the ofloxacin aglycone can provide additional product ions for confirmation.
Table 1: Postulated LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 538 [M+H]⁺ |
| Product Ion (Q3) | m/z 362 (Loss of glucuronic acid) |
| Other Potential Product Ions | Based on ofloxacin fragmentation (e.g., m/z 318, 261) |
| Declustering Potential (DP) | To be optimized |
High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF, Orbitrap)
High-resolution mass spectrometry (HRMS), including Quadrupole Time-of-Flight (Q-TOF) and Orbitrap technologies, provides highly accurate mass measurements, which are invaluable for the confident identification and structural elucidation of metabolites like this compound, especially when authentic standards are unavailable. HRMS can determine the elemental composition of the parent ion and its fragments with a high degree of certainty, typically with mass errors of less than 5 ppm.
For this compound (C₂₄H₂₈FN₃O₁₀), the theoretical exact mass of the protonated molecule [M+H]⁺ is 538.1835. An HRMS instrument would be able to measure this mass with high accuracy, allowing for the confirmation of its elemental formula. This capability is crucial in distinguishing the target metabolite from other co-eluting compounds with the same nominal mass. A study on the related fluoroquinolone, balofloxacin, successfully utilized LC/ESI-HR-MS/MS to identify a high-abundance glucuronidated metabolite, underscoring the utility of this technique for fluoroquinolone metabolite identification.
HRMS instruments can also perform data-independent acquisition (DIA) or data-dependent acquisition (DDA) to collect fragmentation data, which aids in structural confirmation.
MSn and Fragmentation Pathway Analysis for Structural Elucidation
Multi-stage mass spectrometry (MSⁿ) is a powerful tool for elucidating the structure of metabolites by systematically fragmenting ions in an ion trap. The fragmentation pathway of this compound is expected to be dominated by the cleavage of the glycosidic bond between ofloxacin and the glucuronic acid moiety.
The primary fragmentation (MS²) of the protonated this compound ion (m/z 538) would result in the neutral loss of the glucuronic acid residue (C₆H₈O₆, 176.0321 Da), producing the protonated ofloxacin aglycone at m/z 362.1510. Further fragmentation (MS³) of the m/z 362 ion would follow the known fragmentation pattern of ofloxacin. This typically involves losses from the piperazine (B1678402) ring and the carboxylic acid group. Common fragments of ofloxacin include the loss of CO₂ (44 Da) to give an ion at m/z 318, and subsequent cleavages of the piperazine ring.
By analyzing the fragmentation patterns of both the parent glucuronide and the resulting aglycone, the site of glucuronidation can be inferred. For an O-glucuronide, the initial loss of 176 Da is the characteristic fragmentation pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical technique for the structural elucidation of novel compounds, including drug metabolites. While mass spectrometry provides information on molecular weight and fragmentation, NMR provides detailed information about the connectivity of atoms within a molecule. For the unequivocal structural confirmation of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required.
The ¹H NMR spectrum of this compound would show characteristic signals for the protons of the ofloxacin core and the glucuronic acid moiety. The anomeric proton of the glucuronic acid would appear as a doublet, and its chemical shift and coupling constant would help to determine the stereochemistry of the glycosidic linkage (α or β). The HMBC (Heteronuclear Multiple Bond Correlation) experiment would be particularly crucial in establishing the point of attachment of the glucuronic acid to the ofloxacin molecule by showing long-range correlations between the anomeric proton of the glucuronic acid and the carbon atom of the ofloxacin core to which it is attached.
Although specific NMR data for this compound is not publicly available, predicted spectra can be generated, and the analysis would be analogous to that of other O-glucuronide conjugates.
Sample Preparation Strategies for Biological Matrices and Environmental Samples
The effective analysis of this compound in complex samples such as plasma, urine, or wastewater requires robust sample preparation to remove interfering substances and concentrate the analyte.
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a widely used technique for the extraction and clean-up of fluoroquinolones and their metabolites from various matrices. For the more polar glucuronide metabolite, reversed-phase SPE cartridges, such as Oasis HLB (Hydrophilic-Lipophilic Balanced), are often suitable. These cartridges can retain both the parent drug and its more polar metabolites.
The general SPE procedure involves:
Conditioning: The cartridge is conditioned with a solvent like methanol, followed by water or a buffer to activate the sorbent.
Loading: The pre-treated sample (e.g., diluted urine or plasma) is passed through the cartridge. This compound and related compounds are retained on the sorbent.
Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove unretained interferences.
Elution: The analyte of interest is eluted from the cartridge using a stronger solvent, such as methanol or acetonitrile, often with the addition of a small amount of acid or base to improve recovery.
For wastewater samples, weak cation-exchange (WCX) cartridges have also been shown to be effective for the extraction of fluoroquinolones.
Table 2: Representative Solid-Phase Extraction Protocol for Fluoroquinolone Metabolites
| Step | Procedure |
|---|---|
| Cartridge Type | Polymeric Reversed-Phase (e.g., Oasis HLB) |
| Conditioning | Methanol followed by water |
| Sample Loading | pH-adjusted biological fluid or water sample |
| Washing | Water or low-percentage organic solvent |
Enzymatic and Acid Hydrolysis for Conjugate Analysis
To determine the total concentration of ofloxacin (conjugated and unconjugated), a hydrolysis step is often employed to cleave the glucuronide conjugate back to the parent drug.
Enzymatic Hydrolysis: This is the preferred method due to its specificity and milder reaction conditions. β-glucuronidase, an enzyme that specifically cleaves the glycosidic bond of β-glucuronides, is used. hubspotusercontent-na1.net The sample is incubated with the enzyme at an optimal pH (typically 4.5-5.0) and temperature (around 37°C) for a sufficient period to ensure complete hydrolysis. mdpi.comresearchgate.net The resulting free ofloxacin is then extracted and quantified. The efficiency of the hydrolysis can be affected by the source of the enzyme and the presence of inhibitors in the sample matrix. researchgate.netanalis.com.my
Acid Hydrolysis: While less specific than enzymatic hydrolysis, acid hydrolysis can also be used to cleave glucuronide conjugates. This typically involves heating the sample in the presence of a strong acid, such as hydrochloric acid. However, the harsh conditions of acid hydrolysis can potentially lead to the degradation of the analyte of interest. Ofloxacin has been shown to be stable under certain acidic conditions. The choice of acid concentration, temperature, and reaction time must be carefully optimized to ensure complete cleavage without significant degradation of the released ofloxacin.
Method Validation Parameters for this compound Quantification
The validation of an analytical method ensures that it is suitable for its intended purpose. For the quantification of this compound in biological matrices, the following parameters would be essential to establish the method's reliability, accuracy, and precision.
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. These values are critical for assessing the sensitivity of an analytical method, particularly when measuring low concentrations of metabolites in biological samples. For this compound, these limits would be established by analyzing a series of diluted solutions and are typically determined based on the signal-to-noise ratio of the analytical instrument's response.
Linearity and Dynamic Range
Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the concentration range over which this linearity is maintained. To determine this for this compound, a calibration curve would be constructed by plotting the analytical response versus known concentrations of the metabolite. The correlation coefficient (r²) of the calibration curve is a key indicator of the linearity of the method.
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements of the same sample. Both are fundamental to the reliability of a quantitative method. Accuracy is often expressed as the percentage of recovery, while precision is typically reported as the relative standard deviation (RSD) of a set of measurements. For this compound, these would be evaluated at multiple concentration levels within the dynamic range, and both intra-day (within the same day) and inter-day (on different days) precision would be assessed.
Recovery Efficiency
Recovery efficiency is a measure of the extraction efficiency of an analytical method for an analyte from the sample matrix. It is determined by comparing the analytical response of an analyte in a pre-extracted sample to the response of a sample spiked with the analyte post-extraction. A high and consistent recovery is desirable to ensure that the majority of the analyte is being measured and that the extraction process is reliable. For this compound, this would be particularly important when analyzing complex biological matrices like plasma or urine.
In Vitro and in Vivo Research Models for Ofloxacin O Glucuronide Studies
In Vitro Systems
In vitro models are essential for mechanistic studies, allowing researchers to investigate specific biochemical pathways in a controlled environment, free from the complex physiological interactions of a whole organism.
Liver Microsomes (e.g., Rat, Human)
Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs), making them a standard model for studying Phase II metabolism.
In studies using rat liver microsomes, the formation of ofloxacin (B1677185) glucuronide has been shown to follow Michaelis-Menten kinetics. nih.gov A significant finding from these in vitro studies is the stereoselective nature of ofloxacin glucuronidation. The S-(-)-enantiomer of ofloxacin is glucuronidated much more readily than the R-(+)-enantiomer. Research has demonstrated that the glucuronide of S-(-)-Ofloxacin was produced at a rate 7-fold higher than that of R-(+)-Ofloxacin glucuronide. nih.gov This stereoselectivity is further highlighted by kinetic parameters, where the intrinsic clearance (Vmax/KM) for the formation of the S-(-)-Ofloxacin conjugate was 8-fold greater than for the R-(+)-Ofloxacin conjugate. nih.gov Inhibition studies have also revealed that R-(+)-Ofloxacin competitively inhibits the glucuronidation of S-(-)-Ofloxacin. nih.gov
Table 1: Kinetic Parameters for Stereoselective Glucuronidation of Ofloxacin in Rat Liver Microsomes
| Enantiomer | Relative Production Rate | Relative Vmax/KM | Inhibition by R-(+)-Ofloxacin (Ki) |
|---|---|---|---|
| S-(-)-Ofloxacin | 7-fold higher than R-(+) | 8-fold greater than R-(+) | 2.92 mM (Competitive) |
| R-(+)-Ofloxacin | Baseline | Baseline | N/A |
Data sourced from in vitro studies using rat liver microsomes. nih.gov
In human liver microsomes, acyl glucuronidation is recognized as an important metabolic pathway for fluoroquinolones. nih.gov While detailed kinetics for ofloxacin are part of a broader class of compounds, studies on similar fluoroquinolones show apparent Km values ranging from 1.9 to 10.0 mM. nih.gov For other fluoroquinolones like levofloxacin (B1675101), moxifloxacin (B1663623), and sitafloxacin (B179971), glucuronidation activities in human liver microsomes show a high correlation with UGT1A1 activity. nih.gov
Recombinant UGT Enzyme Systems
To identify the specific UGT isoforms responsible for metabolizing a compound, researchers use recombinant enzyme systems. These systems involve cDNA-expressed human UGT enzymes, which allow for the direct assessment of each enzyme's catalytic activity towards a specific substrate.
Studies investigating the glucuronidation of fluoroquinolones have utilized a panel of 12 different recombinant human UGT enzymes. nih.gov This research identified that UGT1A1, UGT1A3, UGT1A7, and UGT1A9 were all capable of catalyzing the glucuronidation of this class of antibiotics. nih.gov These findings demonstrate that multiple UGT enzymes are involved in the glucuronidation of fluoroquinolones in humans, with certain isoforms exhibiting higher efficiency for specific compounds within the class. nih.gov For instance, UGT1A1 was found to be the most efficient at glucuronidating moxifloxacin, while UGT1A9 was most efficient for grepafloxacin (B42181). nih.gov
Cell-Based Assays for Glucuronide Transport and Interactions
Once formed, glucuronide metabolites require transport proteins to move across cell membranes. Cell-based assays are critical for investigating the role of uptake and efflux transporters in the disposition of conjugates like Ofloxacin O-glucuronide. These assays typically use cell lines, such as human embryonic kidney (HEK293) cells, that are genetically engineered to express a specific transporter protein (e.g., OATP1B1, P-glycoprotein). nih.govnih.gov
Ofloxacin has been identified as a substrate for efflux transporters in in vitro cell assays. nih.gov The interaction with efflux transporters like P-glycoprotein (P-gp) can influence the net absorption of the parent drug. nih.gov Studies on the intestinal absorption of ofloxacin isomers indicate that competition with other P-gp substrates can lead to an increased absorption rate, likely by reducing the efflux of ofloxacin from the apical side of intestinal cells. nih.gov While direct studies on this compound transport are less common, the general principles of glucuronide transport suggest that transporters such as Organic Anion Transporters (OATs and OATPs) and Multidrug Resistance-Associated Proteins (MRPs) are involved in its cellular uptake and efflux. frontiersin.org
In Vivo Animal Models
In vivo models are indispensable for understanding the disposition of this compound in a complete physiological system, accounting for absorption, distribution, metabolism, and excretion (ADME) processes.
Rodent Studies (e.g., Rats)
Rats are a commonly used animal model for studying ofloxacin metabolism. In vivo studies in rats have confirmed the findings from in vitro microsomal experiments regarding stereoselective metabolism. The primary reason for stereoselective differences in the disposition of ofloxacin in rats is attributed to stereoselective glucuronidation. nih.govtandfonline.com This results in serum concentrations of (R)-(+)-Ofloxacin being significantly higher than those of the more active (S)-(-)-Ofloxacin. nih.govtandfonline.com
Metabolite identification studies have successfully isolated and identified the ester glucuronide of ofloxacin in the excreta of rats following oral administration of the drug. nih.gov Further research has demonstrated in vivo interactions between the enantiomers. When a racemic mixture of ofloxacin was administered to rats, the serum concentrations of S-(-)-Ofloxacin were higher than when S-(-)-Ofloxacin was administered alone, suggesting that the R-(+)-enantiomer competes with the S-(-)-enantiomer for glucuronidation in vivo. nih.gov
Studies in Other Mammalian Species (e.g., Dogs, Monkeys)
Studies in dogs and monkeys reveal significant species-related differences in the metabolism and disposition of ofloxacin. nih.govtandfonline.com In contrast to rats, ofloxacin is only minimally metabolized in dogs and monkeys. nih.govtandfonline.com Despite the low level of metabolism, the ester glucuronide of ofloxacin has been detected in the excreta of both species. nih.govtandfonline.com
Table 2: Species Differences in Ofloxacin Enantiomer Disposition In Vivo
| Species | Primary Metabolic Pathway | Serum Concentration Profile |
|---|---|---|
| Rat | Stereoselective Glucuronidation | (R)-(+)-Ofloxacin > (S)-(-)-Ofloxacin |
| Dog | Minimal Metabolism | No difference between enantiomers |
| Monkey | Minimal Metabolism | (S)-(-)-Ofloxacin > (R)-(+)-Ofloxacin |
Data compiled from in vivo pharmacokinetic studies. nih.govtandfonline.com
In dogs, no significant differences were observed between the plasma concentrations (AUC or Cmax) of the R-(+) and S-(-) enantiomers. nih.govtandfonline.com In monkeys, however, the disposition is stereoselective, with serum concentrations of S-(-)-Ofloxacin being higher than those of R-(+)-Ofloxacin. nih.govtandfonline.com This selectivity in monkeys is not thought to be due to metabolism but rather to competition between the enantiomers for renal excretion pathways, particularly renal tubular secretion. nih.govtandfonline.com
Comparative Metabolic Studies Across Species
The metabolic pathway of Ofloxacin, particularly its conjugation to form this compound, exhibits notable variations across different species. These differences are critical for the extrapolation of preclinical data to human clinical scenarios. In vitro studies using liver microsomes from various species have been instrumental in elucidating these metabolic disparities.
Research has demonstrated that the glucuronidation of ofloxacin is a stereoselective process, meaning the rate and extent of the reaction differ for its enantiomers, S-(-)-ofloxacin (Levofloxacin) and R-(+)-ofloxacin.
Rodent Models: Rat
In vitro studies utilizing rat liver microsomes have been fundamental in characterizing the stereoselective nature of ofloxacin glucuronidation. These studies revealed that the formation of S-(-)-Ofloxacin glucuronide is significantly more efficient than that of its R-(+)-counterpart. nih.gov Specifically, S-(-)-Ofloxacin glucuronide was produced at a rate approximately 7-fold higher than R-(+)-Ofloxacin glucuronide. nih.gov
The kinetic parameters for this metabolic process in rat liver microsomes highlight the stereoselectivity. While there was little to no difference in the Michaelis-Menten constant (Kм) between the two enantiomers, the maximum velocity (Vmax) for the formation of the S-(-)-Ofloxacin conjugate was substantially higher. nih.gov Consequently, the intrinsic clearance value (Vmax/Kм) for the glucuronidation of S-(-)-Ofloxacin was 8-fold greater than that for R-(+)-Ofloxacin. nih.gov Further in vitro inhibition studies showed that R-(+)-Ofloxacin competitively inhibits the glucuronidation of S-(-)-Ofloxacin. nih.gov
| Enantiomer | Vmax (nmol/min/mg protein) | Kм (mM) | Intrinsic Clearance (Vmax/Kм) Ratio (S-/R+) |
|---|---|---|---|
| S-(-)-Ofloxacin | Higher | Similar to R-(+)-Ofloxacin | 8 |
| R-(+)-Ofloxacin | Lower | Similar to S-(-)-Ofloxacin |
Human Metabolism
In humans, acyl glucuronidation is a key metabolic pathway for fluoroquinolone antibiotics. nih.gov Studies on the glucuronidation of Levofloxacin (the S-(-) enantiomer of Ofloxacin) using human liver microsomes have identified the specific UDP-glucuronosyltransferase (UGT) enzymes involved. The primary enzymes responsible for catalyzing the formation of Levofloxacin glucuronide are UGT1A1, UGT1A3, and UGT1A9. nih.gov
Kinetic analysis in human liver microsomes indicates that the intrinsic clearance for the glucuronidation of various fluoroquinolones follows a specific order, with Levofloxacin showing lower clearance compared to some other agents like moxifloxacin and grepafloxacin. nih.gov
| Fluoroquinolone | Primary UGT Enzymes Involved |
|---|---|
| Levofloxacin | UGT1A1, UGT1A3, UGT1A9 |
| Moxifloxacin | UGT1A1 |
| Grepafloxacin | UGT1A9 |
| Sitafloxacin | UGT1A1 |
The pronounced differences in glucuronidation kinetics and stereoselectivity between rats and humans underscore the challenges in using animal models to predict metabolic behavior in humans accurately. nih.govmdpi.com While rodent models are invaluable for initial metabolic screening, the specific UGT enzyme profiles and their activities in humans necessitate direct studies with human-derived materials for precise metabolic characterization. nih.gov
Synthetic and Biosynthetic Approaches for Ofloxacin O Glucuronide Standards
Chemical Synthesis Methods for Acyl Glucuronides
The chemical synthesis of acyl glucuronides, such as Ofloxacin (B1677185) O-glucuronide, involves the formation of an ester linkage between the carboxylic acid group of the drug and the C1 hydroxyl group of glucuronic acid. This process presents challenges, particularly in controlling the stereochemistry at the anomeric center to obtain the β-anomer, which is the form produced biologically. arkat-usa.org General strategies for the synthesis of O-glucuronides fall into two main categories: direct glycosidation using a protected glucuronic acid donor or the synthesis of a corresponding glucoside followed by chemical oxidation. arkat-usa.orgmdpi.com
Key synthetic approaches include:
Koenigs-Knorr Reaction: This classical method involves reacting a glycosyl halide donor (e.g., glucosyluronate bromide) with the aglycone (ofloxacin) in the presence of a promoter, such as a silver salt (e.g., silver trifluoromethanesulfonate). mdpi.com This method can sometimes lead to the formation of orthoester by-products, which can complicate purification and reduce yields. mdpi.com
Trichloroacetimidate (B1259523) Method: The use of fully protected glucuronyl trichloroacetimidate donors is another common strategy. arkat-usa.org This method often provides good yields and stereoselectivity.
Mitsunobu Conditions: This reaction allows for the coupling of a protected glucuronic acid with the carboxylic acid of the drug using reagents like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (PPh3). arkat-usa.org However, its success can be limited by steric hindrance around the carboxylic acid function. arkat-usa.org
Oxidation of Glucosides: An alternative route involves first synthesizing the corresponding O-glucoside of ofloxacin. The primary 6-OH group of the glucose moiety is then selectively oxidized to a carboxylic acid to yield the desired glucuronide. arkat-usa.org Reagents such as 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO) with a co-oxidant like sodium hypochlorite (B82951) are effective for this transformation. arkat-usa.orgscience.gov
A critical aspect of these syntheses is the use of protecting groups for the hydroxyl and carboxyl functions on the glucuronic acid donor to prevent side reactions. After the coupling reaction, these protecting groups are removed in a deprotection step to yield the final Ofloxacin O-glucuronide. arkat-usa.org
Table 1: Comparison of Chemical Synthesis Strategies for O-Glucuronides
| Method | Glycosyl Donor | Promoter/Reagents | Key Features | Potential Issues |
| Koenigs-Knorr Reaction | Glycosyl Halide | Silver Salts (e.g., AgOTf) | Classical, widely used method. mdpi.com | Formation of orthoester by-products; low yields. mdpi.com |
| Trichloroacetimidate Method | Trichloroacetimidate | Lewis Acids (e.g., TMSOTf) | Good yields and stereoselectivity. arkat-usa.org | Donor stability can be a concern. |
| Mitsunobu Reaction | Protected Glucuronic Acid | DEAD/DIAD, PPh3 | Mild reaction conditions. arkat-usa.org | Steric hindrance can limit applicability. arkat-usa.org |
| Glucoside Oxidation | N/A (Glucoside intermediate) | TEMPO/NaOCl | Bypasses direct glucuronidation challenges. arkat-usa.org | Requires a two-step process (glucosidation then oxidation). arkat-usa.org |
Biotransformation and Enzymatic Synthesis for Metabolite Production
Biotransformation offers a highly specific alternative to chemical synthesis for producing drug metabolites. These methods leverage the catalytic activity of enzymes in biological systems, such as microorganisms or isolated enzyme preparations, to perform the desired glucuronidation reaction with high stereoselectivity.
Mammalian Enzyme Systems: In vivo, ofloxacin is metabolized via O-acyl glucuronidation. tandfonline.com Studies using rat liver microsomes have shown that this process is stereoselective, with the S-(-)-enantiomer of ofloxacin being glucuronidated approximately 7-fold more than the R-(+)-enantiomer. nih.gov The UDP-glucuronosyltransferase (UGT) enzymes, specifically isoforms UGT1A1, UGT1A3, and UGT1A9, have been identified as being involved in the acyl glucuronidation of fluoroquinolones in human liver microsomes. nih.gov These microsomal preparations or recombinant UGT enzymes can be used in vitro to synthesize this compound from the parent drug, provided the necessary cofactor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), is supplied.
Microbial Biotransformation: Certain microorganisms are capable of metabolizing xenobiotics through pathways analogous to those in mammals. The fungus Cunninghamella elegans, for instance, is known to conjugate drugs with glucose, producing glucoside metabolites. science.gov These glucosides can then be chemically oxidized to the corresponding glucuronides, providing a chemo-enzymatic route to the desired standard. science.gov While direct glucuronidation by microbes is less common than glucosidation, screening of various microbial strains could identify candidates capable of directly producing this compound. Studies on the related fluoroquinolone, levofloxacin (B1675101), have demonstrated that fungi like Coriolopsis gallica can perform biotransformation, although in this case, it resulted in oxidation products rather than glucuronides. mdpi.comnih.gov
Plant-Based Enzymes: Enzymes from plants, such as UDP-dependent glucuronosyltransferases (UGTs), have been successfully used for the enzymatic synthesis of various O-glucuronides from natural products. nih.gov These enzymes can be employed either as purified catalysts or within recombinant whole-cell systems to achieve efficient biotransformation. nih.gov This approach could potentially be adapted for the production of this compound.
Table 2: Biocatalytic Systems for Glucuronide Production
| System | Biocatalyst | Cofactor | Key Advantage | Example Application |
| Mammalian Liver Microsomes | UDP-Glucuronosyltransferases (UGTs) | UDPGA | Produces the biologically relevant metabolite. | Stereoselective glucuronidation of ofloxacin enantiomers. nih.gov |
| Recombinant UGTs | Specific UGT Isoforms (e.g., UGT1A1, UGT1A9) | UDPGA | High specificity; avoids side reactions from other microsomal enzymes. | Identification of specific UGTs for fluoroquinolone glucuronidation. nih.gov |
| Microbial Fermentation | Fungal or Bacterial Cells | Endogenous | Scalable production; cost-effective. | Production of glucosides by Cunninghamella elegans for subsequent oxidation. science.gov |
| Plant-Derived Enzymes | Plant UGTs | UDPGA | Potential for novel substrate specificity. | Synthesis of flavonoid and coumarin (B35378) O-glucuronides. nih.gov |
Preparation of Radiolabeled or Stable-Isotope Labeled this compound
Isotopically labeled standards are indispensable tools in drug metabolism research, particularly for quantitative analysis (e.g., mass spectrometry) and for tracing the metabolic fate of a drug. acanthusresearch.comsimsonpharma.com The synthesis of labeled this compound can be achieved by incorporating a stable isotope (e.g., ²H, ¹³C, ¹⁵N) or a radioisotope (e.g., ¹⁴C, ³H) into the molecule.
The general strategies involve:
Synthesis from a Labeled Precursor: The most direct approach is to begin with an isotopically labeled version of ofloxacin. For example, studies on ofloxacin metabolism in rats have utilized ¹⁴C-labeled ofloxacin enantiomers (S-(-)-¹⁴C-OFLX and R-(+)-¹⁴C-OFLX). tandfonline.com When administered to a biological system (in vivo or in vitro with liver microsomes), the resulting O-glucuronide metabolite will inherently carry the ¹⁴C label. Similarly, ofloxacin labeled with stable isotopes like deuterium (B1214612) (D) or carbon-13 (¹³C) can be synthesized and then subjected to chemical or enzymatic glucuronidation to produce the labeled metabolite standard. acanthusresearch.com
Use of a Labeled Glucuronyl Donor: In a chemical synthesis approach, an isotopically labeled glucuronic acid donor can be used. For instance, a fully protected D-glucuronic acid uniformly labeled with ¹³C could be activated (e.g., as a trichloroacetimidate) and coupled with unlabeled ofloxacin. Subsequent deprotection would yield Ofloxacin O-[¹³C₆]-glucuronide. This method allows the label to be placed specifically on the glucuronide moiety.
The choice of isotope and its position within the molecule is critical. For stable isotope-labeled standards used as internal standards in mass spectrometry, the label should be in a part of the molecule that is not susceptible to metabolic loss or chemical exchange. acanthusresearch.com Labeling with multiple heavy atoms (e.g., D₄, ¹³C₆) is common to ensure a sufficient mass shift from the unlabeled analyte, preventing spectral overlap. nih.gov
Advanced Considerations in O Acyl Glucuronide Research
Stability of Acyl Glucuronides in Biological Matrices
Acyl glucuronides, the class of metabolites to which Ofloxacin (B1677185) O-glucuronide belongs, are known for their chemical reactivity and limited stability in biological samples. nih.gov This instability is a critical factor in research and toxicological studies, as it can affect the accurate measurement and understanding of the metabolite's behavior. The stability of these compounds is influenced by several factors including pH, temperature, and the specific chemical structure of the parent drug (aglycone). nih.gov
Proper sample handling, such as acidification and storage at low temperatures, is often necessary to prevent degradation before analysis. scispace.com In slightly alkaline or even neutral solutions, acyl glucuronides can be highly labile, undergoing reactions like hydrolysis and acyl migration. scispace.com
Key Factors Affecting Acyl Glucuronide Stability
| Factor | Description | Implication |
|---|---|---|
| pH | Acyl glucuronides are unstable at physiological pH and can undergo pH-dependent intramolecular acyl migration and hydrolysis. nih.govcurrentseparations.com | Samples often require acidification to prevent degradation. scispace.com |
| Temperature | Higher temperatures can accelerate degradation reactions. nih.gov | Low-temperature storage (e.g., 4°C or frozen) is crucial for sample integrity. scispace.com |
| Enzymes | Biological matrices like plasma may contain endogenous β-glucuronidases that can cleave the glucuronide moiety. scispace.com | Rapid processing and inhibition of enzymatic activity are necessary for accurate quantification. |
| Aglycone Structure | The chemical structure of the parent drug influences the reactivity of the acyl glucuronide metabolite. nih.gov | The specific structure of ofloxacin will dictate the precise stability profile of its O-glucuronide. |
Acyl Migration Isomer Formation and Implications
A defining characteristic of 1-O-β-acyl glucuronides is their propensity to undergo intramolecular acyl migration. nih.govcurrentseparations.com This non-enzymatic reaction involves the transfer of the acyl group (the ofloxacin molecule) from its initial C-1 position on the glucuronic acid ring to the C-2, C-3, or C-4 positions. currentseparations.com This rearrangement results in the formation of positional isomers that are structurally different from the original metabolite produced by UDP-glucuronosyltransferase (UGT) enzymes. researchgate.net
This process is significant because the resulting isomers can have different chemical and biological properties. For instance, these isomers may be more stable against enzymatic hydrolysis by β-glucuronidases. scispace.com Furthermore, the chemical reactivity of these isomers, particularly their ability to bind covalently to proteins, has been linked to potential toxicity. nih.govcurrentseparations.com The formation of drug-protein adducts can alter the function of the protein or trigger immune responses. nih.gov
Interplay Between Glucuronidation and Efflux Transporters in Overall Metabolite Disposition
The disposition of Ofloxacin O-glucuronide in the body is not solely dependent on its formation but also heavily relies on a coordinated interplay between the glucuronidation process and cellular efflux transporters. Glucuronidation, a phase II metabolic reaction, increases the water solubility of ofloxacin, preparing it for elimination. wikipedia.org
Once formed, the more polar this compound requires transport proteins to move it across cell membranes and out of the body. nih.gov Efflux transporters, such as Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP), are crucial for expelling glucuronide conjugates from cells into bile or urine for final elimination. nih.govfrontiersin.org The parent drug, ofloxacin, has been identified as a substrate for BCRP. researchgate.netmdpi.com This coordinated action ensures the efficient clearance of the metabolite, preventing its accumulation within cells.
The localization of these transporters is key to their function. For example, in the liver, transporters on the apical membrane of hepatocytes (like MRP2 and BCRP) secrete glucuronides into the bile, while transporters on the basolateral membrane (like MRP3) can return them to the bloodstream for renal clearance. nih.gov This intricate system dictates whether the metabolite is eliminated via the feces (biliary excretion) or urine (renal excretion).
Contribution of this compound to the Overall Metabolic Profile of Ofloxacin
The biotransformation of ofloxacin in humans is notably limited. nih.gov The vast majority of an administered dose, between 65% and 80%, is excreted unchanged by the kidneys. wikipedia.orgdrugbank.com Studies have shown that the total extent of metabolism is very low, accounting for approximately 6% of the dose. nih.gov
Metabolic Fate of Ofloxacin
| Pathway | Percentage of Dose | Description |
|---|---|---|
| Unchanged Excretion (Renal) | 65-80% | The majority of the drug is eliminated by the kidneys without being metabolized. drugbank.com |
| Metabolism | ~6% | A small fraction of the drug undergoes biotransformation. nih.gov |
| Identified Metabolites | <5% | Includes desmethylofloxacin, ofloxacin N-oxide, and the O-glucuronide conjugate. researchgate.net |
| Fecal Excretion | 4-8% | A minor elimination route, indicating some biliary excretion. wikipedia.orgdrugbank.com |
Q & A
Q. How can network pharmacology models identify this compound as a quality marker (Q-Marker) in complex herbal formulations?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
